molecular formula C7H13N B14914164 5-Methyl-2-azabicyclo[4.1.0]heptane

5-Methyl-2-azabicyclo[4.1.0]heptane

Cat. No.: B14914164
M. Wt: 111.18 g/mol
InChI Key: YTUGMRSTQPXIIJ-UHFFFAOYSA-N
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Description

5-Methyl-2-azabicyclo[4.1.0]heptane is a conformationally constrained bicyclic scaffold of significant value in medicinal chemistry and pharmaceutical research. Its rigid structure is instrumental in the design and synthesis of novel biologically active compounds. A prominent application of this core structure is in the development of potent and selective enzyme inhibitors. Specifically, the derivative (1S,5S,6R,7R)-7-chloro-3-amino-5-methyl-2-azabicyclo[4.1.0]heptane, known as ONO-1714, is a well-studied, potent inhibitor of inducible nitric oxide synthase (iNOS) . This inhibitor has been used extensively in research to elucidate the role of iNOS in experimental models, such as dextran sulfate sodium-induced colitis in mice . Furthermore, related azabicyclo[4.1.0]heptane scaffolds have been explored as key pharmacophores in the development of allosteric modulators for receptors like the M4 muscarinic acetylcholine receptor, highlighting their potential in central nervous system (CNS) drug discovery . The locked conformation imposed by the cyclopropane ring fused to a piperidine is a critical feature for enhancing selectivity in molecular interactions, making this compound a valuable building block for creating targeted research tools and potential therapeutics . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

5-methyl-2-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H13N/c1-5-2-3-8-7-4-6(5)7/h5-8H,2-4H2,1H3

InChI Key

YTUGMRSTQPXIIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2C1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes via a transition-metal-free, radical oxidation process. This method enables the formation of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for the oxidation process and various nucleophiles for substitution reactions. The conditions are typically mild, making the reactions efficient and straightforward.

Major Products

The major products formed from these reactions include functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in various chemical transformations .

Scientific Research Applications

5-Methyl-2-azabicyclo[4.1.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-azabicyclo[4.1.0]heptane involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The compound’s bicyclic structure allows it to fit into specific binding sites, making it effective in its action .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Bicyclo System Substituents Pharmacological Relevance Key References
This compound [4.1.0] 5-methyl, 2-aza Scaffold for CNS drug candidates
2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid [4.1.0] 2-Boc, 5-carboxylic acid Intermediate for peptide mimetics
5-Oxa-2-azabicyclo[4.1.0]heptane [4.1.0] 5-oxa, 2-aza Polarity modifier in drug design
6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane [4.1.0] 3-aza, aryl substituents Triple reuptake inhibitor (J. Med. Chem. 2010)
2-Azabicyclo[2.2.1]heptane derivatives [2.2.1] Varied substituents (e.g., hydroxyl, carboxylate) Rigid templates for enzyme inhibitors
2,4-Diazabicyclo[4.1.0]heptane [4.1.0] 2-aza, 4-aza Precursor for fused heterocycles

Key Observations:

Ring Size and Strain: The [4.1.0] system (as in the target compound) has a larger ring than [2.2.1] (norbornane-like) systems, reducing ring strain and enhancing stability . The [2.2.0] system (e.g., 2-azabicyclo[2.2.0]hexanes) exhibits higher strain, limiting synthetic utility compared to [4.1.0] analogs .

Oxygen or additional nitrogen atoms (e.g., 5-oxa or 2,4-diaza derivatives) alter electronic properties and hydrogen-bonding capacity, affecting target binding .

Pharmacological Applications :

  • 3-Azabicyclo[4.1.0]heptane derivatives with aryl groups (e.g., 6-(3,4-dichlorophenyl)) show potent activity as triple reuptake inhibitors, highlighting the scaffold’s versatility .
  • Carboxylic acid or Boc-protected derivatives (e.g., 2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid) serve as intermediates for peptide-like drugs .

Physicochemical and Commercial Data

Table 3: Commercial Availability and Pricing (2020–2022 Data)

Compound Price (USD/100 mg) Supplier Reference
This compound Not commercially listed
2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid 313 PharmaBlock
7-Oxabicyclo[4.1.0]heptane 5,200 JPY/100 mL Kanto Reagents
2-Azabicyclo[2.2.1]heptane carboxylates 100–585 Multiple suppliers
  • The absence of commercial listings for this compound suggests it is primarily synthesized in-house for research .
  • Boc-protected derivatives command higher prices due to their utility in peptide synthesis .

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